4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2-(3-pyridinyloxy)ethyl]benzamide
Overview
Description
4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2-(3-pyridinyloxy)ethyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is commonly referred to as MPPEB and has been extensively studied for its biochemical and physiological effects, mechanism of action, and potential therapeutic applications.
Mechanism of Action
The mechanism of action of MPPEB involves the inhibition of a specific protein known as heat shock protein 90 (HSP90). HSP90 is a chaperone protein that plays a critical role in the stabilization and function of a wide range of client proteins. By inhibiting HSP90, MPPEB disrupts the function of these client proteins, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that MPPEB has a range of biochemical and physiological effects. In addition to its anti-cancer properties, MPPEB has been shown to have anti-inflammatory effects, making it a potential candidate for the development of new anti-inflammatory drugs. MPPEB has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One of the main advantages of MPPEB for lab experiments is its specificity for HSP90, which allows for the selective inhibition of this protein without affecting other cellular processes. However, one of the limitations of MPPEB is its relatively low solubility, which can make it difficult to work with in certain experimental conditions.
Future Directions
There are several potential future directions for the study of MPPEB. One area of research that is currently being explored is the development of new cancer therapies based on MPPEB. Another potential direction is the development of new anti-inflammatory drugs based on the anti-inflammatory properties of MPPEB. Additionally, further research is needed to fully understand the neuroprotective effects of MPPEB and its potential applications in the treatment of neurodegenerative diseases.
Scientific Research Applications
MPPEB has been extensively studied for its potential applications in medical research. One of the most promising applications of MPPEB is in the field of cancer research. Studies have shown that MPPEB has the potential to inhibit the growth and proliferation of cancer cells, making it a potential candidate for the development of new cancer therapies.
properties
IUPAC Name |
4-[1-(2-methoxyacetyl)piperidin-4-yl]oxy-N-(2-pyridin-3-yloxyethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5/c1-28-16-21(26)25-12-8-19(9-13-25)30-18-6-4-17(5-7-18)22(27)24-11-14-29-20-3-2-10-23-15-20/h2-7,10,15,19H,8-9,11-14,16H2,1H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLVGKPEMMUKNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC(CC1)OC2=CC=C(C=C2)C(=O)NCCOC3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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